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molecular formula C8H11NO2S B157388 Ethyl 2,4-dimethylthiazole-5-carboxylate CAS No. 7210-77-7

Ethyl 2,4-dimethylthiazole-5-carboxylate

Cat. No. B157388
M. Wt: 185.25 g/mol
InChI Key: BXOIIRQIGYJTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08779086B2

Procedure details

126 mmol of thioacetamide was dissolved in 378 ml of tetrahydrofuran, then a solution, in which 120 mmol of 2-chloroaceto acetate was dissolved in 36 ml of tetrahydrofuran, was gradually dropped with keeping a temperature at 0 to 10° C. using an ice bath. After the dropping, stirring was continued for 1 hour at a room temperature, then the temperature was heated up to 80° C. and the reaction was continued for 3 hours. The reacted liquid was kept still overnight. A recrystallized solid was filtrated, and dissolved in 50 ml of water. Sodium hydrogen carbonate was added until the pH of the solution reached 8 to 9, the product was extracted and separated into an organic layer using ethyl acetate, then dried under sodium sulfate and the solvent was evaporated out, obtaining ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate.
Quantity
126 mmol
Type
reactant
Reaction Step One
Quantity
378 mL
Type
reactant
Reaction Step One
Name
2-chloroaceto acetate
Quantity
120 mmol
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].Cl[CH:6]([C:10]([CH3:12])=O)[C:7]([O-:9])=[O:8].O1CC[CH2:15][CH2:14]1>>[CH3:2][C:1]1[S:3][C:6]([C:7]([O:9][CH2:14][CH3:15])=[O:8])=[C:10]([CH3:12])[N:4]=1

Inputs

Step One
Name
Quantity
126 mmol
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
378 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
2-chloroaceto acetate
Quantity
120 mmol
Type
reactant
Smiles
ClC(C(=O)[O-])C(=O)C
Name
Quantity
36 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After the dropping, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually dropped
CUSTOM
Type
CUSTOM
Details
at 0 to 10° C.
WAIT
Type
WAIT
Details
the reaction was continued for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
The reacted liquid was kept still overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
A recrystallized solid was filtrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml of water
ADDITION
Type
ADDITION
Details
Sodium hydrogen carbonate was added until the pH of the solution
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
CUSTOM
Type
CUSTOM
Details
separated into an organic layer
CUSTOM
Type
CUSTOM
Details
dried under sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated out

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC(=C(N1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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